molecular formula C17H15N3OS2 B5620575 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B5620575
M. Wt: 341.5 g/mol
InChI Key: OEVZPPUOOMVSGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with a suitable reagent to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or antiviral effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-N-benzyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c18-15-14(16(21)19-11-12-7-3-1-4-8-12)23-17(22)20(15)13-9-5-2-6-10-13/h1-10H,11,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVZPPUOOMVSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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